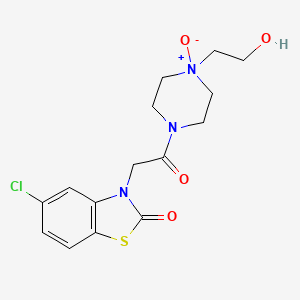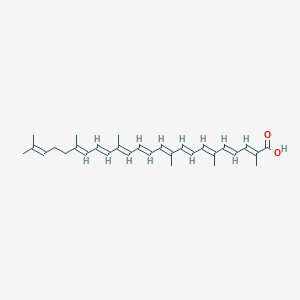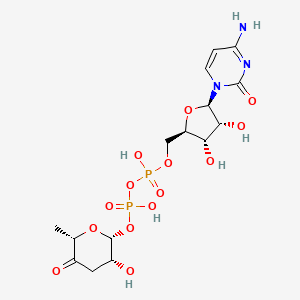
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer is a pyrimidine nucleotide-sugar.
Aplicaciones Científicas De Investigación
Enzymatic Mechanisms and Applications
Epimerization at Unactivated Stereocenters : Research highlights the intriguing capability of certain enzymes, such as CDP-d-tyvelose 2-epimerase, to catalyze epimerization at unactivated stereocenters, a critical process in the biosynthesis of sugars like tyvelose, essential for the O-antigen of Yersinia pseudotuberculosis IVA. This mechanism involves complex interactions with NAD+ and proposes a retro-aldol-type mechanism, underscoring the enzyme's potential for synthesizing structurally diverse sugars (Hallis et al., 2000).
Substrate Specificity and Enzyme Activity : The discovery of promiscuous epimerases like the CDP-tyvelose 2-epimerase from Thermodesulfatator atlanticus, which exhibits a broad substrate specificity across different nucleotide-activated forms of d-glucose, opens new avenues for enzymatic synthesis of rare sugars. This highlights the enzyme's role in expanding the toolbox for carbohydrate synthesis, with implications for understanding the structural and functional diversity of cellular components (Rapp et al., 2020).
Dehydration and Structural Analysis : Studies on CDP-D-glucose 4,6-dehydratase from Yersinia pseudotuberculosis and Salmonella typhi have shed light on the molecular mechanisms underlying the dehydration process essential for the synthesis of 3,6-dideoxyhexoses. These enzymes play a crucial role in converting CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose, a key intermediate in the production of important bacterial antigens. The structural analysis provides insights into the enzyme's active site and mechanism of action, offering potential targets for developing inhibitors against Gram-negative pathogens (Vogan et al., 2002; Koropatkin & Holden, 2005).
Propiedades
Nombre del producto |
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer |
|---|---|
Fórmula molecular |
C15H23N3O14P2 |
Peso molecular |
531.3 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,6S)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6,8-9,11-14,20-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,8+,9+,11+,12+,13+,14+/m0/s1 |
Clave InChI |
DATWFRMXXZBEPM-SGLIKCFUSA-N |
SMILES isomérico |
C[C@H]1C(=O)C[C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O |
SMILES canónico |
CC1C(=O)CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (9R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate](/img/structure/B1262334.png)
![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-(2-methylpropylamino)propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1262335.png)
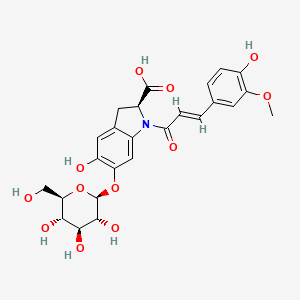
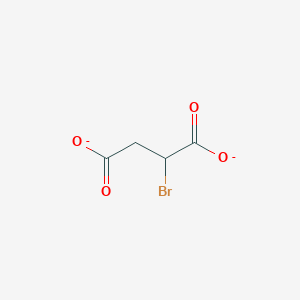
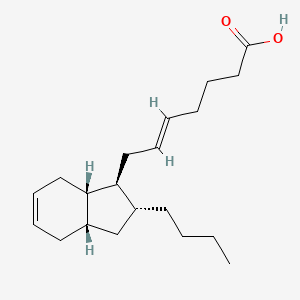
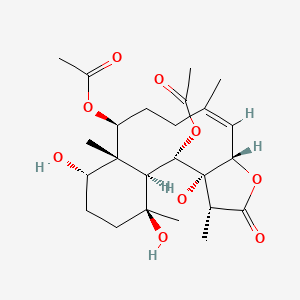
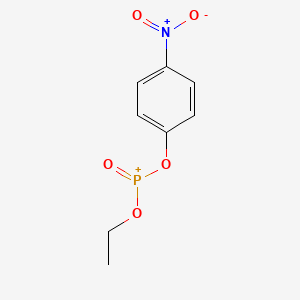
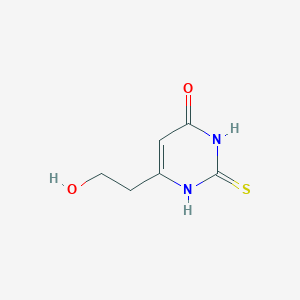
![[(1R,4S,5S,12R,15S,16S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24-trithia-3,14-diazahexacyclo[10.9.3.01,14.03,12.04,10.015,20]tetracosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1262348.png)
![N-(4-fluorophenyl)-7-methoxy-2-thieno[2,3-b]quinolinecarboxamide](/img/structure/B1262350.png)
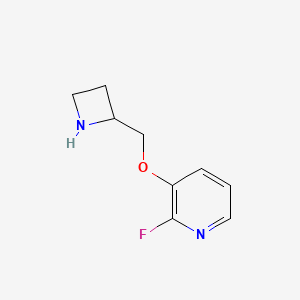
![methyl 7-[(1R,2S,3S)-3-hydroxy-2-(3-hydroxy-3-methyl-4-phenoxybut-1-ynyl)-5-oxocyclopentyl]heptanoate](/img/structure/B1262352.png)
